

# A Technical Guide to the Physicochemical Properties of 2,6-Dibromo-3-hydroxypyridine

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## Compound of Interest

Compound Name: 2,6-Dibromo-3-hydroxypyridine

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## Abstract

**2,6-Dibromo-3-hydroxypyridine** is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of two bromine atoms and a hydroxyl group on the pyridine ring, make it a versatile synthetic intermediate for the preparation of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of **2,6-Dibromo-3-hydroxypyridine**, details the experimental protocols for their determination, and illustrates its central role as a building block in synthetic chemistry.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **2,6-Dibromo-3-hydroxypyridine**.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>3</sub> Br <sub>2</sub> NO	[1]
Molecular Weight	252.89 g/mol	[1]
Appearance	White to light yellow powder/crystal	
Melting Point	164 - 168 °C	[1]
Boiling Point	Data not readily available	
Solubility	Soluble in methanol	
pKa	Data not readily available	
LogP	Data not readily available	

## Experimental Protocols

The determination of the physicochemical properties of a compound like **2,6-Dibromo-3-hydroxypyridine** is crucial for its application in research and development. Below are detailed methodologies for key experiments.

### Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **2,6-Dibromo-3-hydroxypyridine** is finely ground and packed into a capillary tube, which is sealed at one end.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:** The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is gradually increased at a slow, controlled rate.
- **Observation:** The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is reported as the melting

point. A narrow melting range is indicative of a high degree of purity.

## Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its biological behavior.

Methodology: Potentiometric Titration

- **Sample Preparation:** A solution of **2,6-Dibromo-3-hydroxypyridine** of known concentration is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.
- **Apparatus:** A calibrated pH meter with a suitable electrode and a burette for the addition of a titrant.
- **Procedure:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

## Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key parameter in predicting its pharmacokinetic properties.

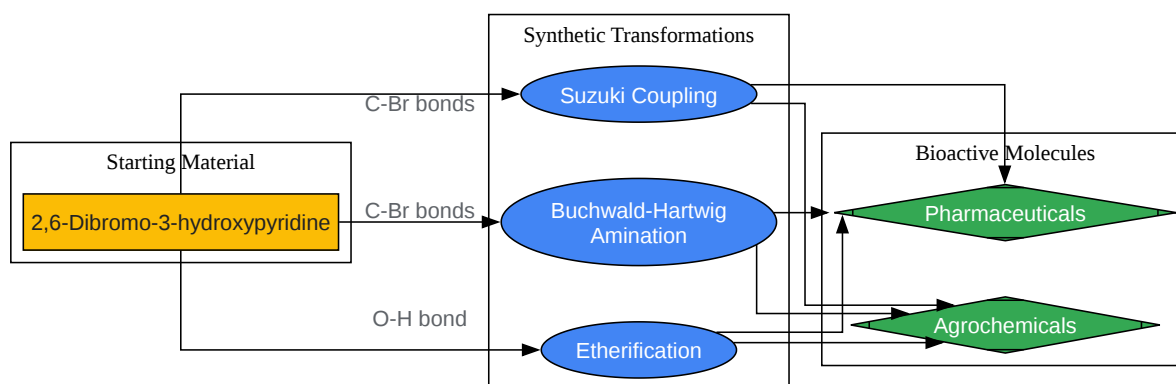
Methodology: Shake-Flask Method

- **System Preparation:** Equal volumes of n-octanol and water are pre-saturated with each other.
- **Procedure:** A known amount of **2,6-Dibromo-3-hydroxypyridine** is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.

- Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

## Role in Synthetic Chemistry

**2,6-Dibromo-3-hydroxypyridine** is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.<sup>[1]</sup> Its functional groups offer multiple reaction sites for further chemical transformations.



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Caption: Synthetic utility of **2,6-Dibromo-3-hydroxypyridine**.

The diagram above illustrates the versatility of **2,6-Dibromo-3-hydroxypyridine** as a synthetic intermediate. The bromine atoms are amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at

the 2 and 6 positions of the pyridine ring. The hydroxyl group can be readily functionalized, for example, through etherification, to further modify the molecule's properties. These transformations enable the synthesis of a wide array of complex molecules with potential applications as pharmaceuticals and agrochemicals.[1] The pyridine scaffold itself is a common feature in many approved drugs, highlighting the importance of intermediates like **2,6-Dibromo-3-hydroxypyridine** in drug discovery.[2][3][4]

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2,6-Dibromo-3-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188541#physicochemical-properties-of-2-6-dibromo-3-hydroxypyridine]

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